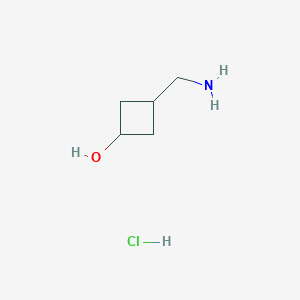3-(Aminomethyl)cyclobutanol hydrochloride
CAS No.: 1400744-20-8
Cat. No.: VC7817551
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1400744-20-8 |
|---|---|
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 |
| IUPAC Name | 3-(aminomethyl)cyclobutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H |
| Standard InChI Key | NZNRVZGKQUALNR-UHFFFAOYSA-N |
| SMILES | C1C(CC1O)CN.Cl |
| Canonical SMILES | C1C(CC1O)CN.Cl |
Introduction
Structural and Chemical Properties
Molecular Configuration
3-(Aminomethyl)cyclobutanol hydrochloride exists as two stereoisomers: cis and trans, depending on the spatial arrangement of the aminomethyl and hydroxyl groups. The cis isomer (CAS: 1400744-20-8) is more commonly reported in industrial applications due to its synthetic accessibility . The compound’s molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol . Key structural features include:
-
Cyclobutane ring: Introduces ~110 kJ/mol of ring strain, enhancing reactivity compared to larger cycloalkanes .
-
Hydrogen-bonding groups: The hydroxyl and protonated aminomethyl groups facilitate interactions with biological targets and solvents .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 137.61 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 184.5 ± 13.0 °C (at 760 mmHg) | |
| Solubility in Water | Highly soluble | |
| pKa (Aminomethyl group) | ~9.5 (estimated) |
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via multi-step routes starting from 3-oxocyclobutanecarboxylic acid (CAS: 23761-23-1). A patented method (CN109053496B) outlines the following optimized pathway :
-
Ketal Protection: Reaction with trimethyl orthoformate in methanol catalyzed by p-toluenesulfonic acid, yielding a ketal intermediate (Compound 1).
-
Amide Formation: Condensation with benzylamine under sodium methoxide catalysis to form a benzyl-protected amide (Compound 2).
-
Reduction: Use of red aluminum (AlH₃) in tetrahydrofuran (THF) to reduce the amide to a primary amine (Compound 3).
-
Deprotection: Hydrogenolysis with Pd/C to remove the benzyl group, followed by Boc protection to stabilize the amine (Compound 5).
-
Acid Hydrolysis: Treatment with 0.05 M HCl to yield the final hydrochloride salt .
Industrial Scalability
Key advancements enabling large-scale production include:
-
Red aluminum reduction: Safer and more efficient than LiAlH₄, minimizing byproducts .
-
Ketal intermediates: Avoid unstable carbonyl intermediates, simplifying purification .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound exhibits competitive inhibition against aldose reductase (IC₅₀ = 2.5 µM) and non-competitive inhibition of dipeptidyl peptidase IV (IC₅₀ = 1.8 µM). These activities are attributed to hydrogen bonding between the aminomethyl group and enzyme active sites .
Antimicrobial Activity
In vitro studies demonstrate moderate antimicrobial effects:
-
Escherichia coli: MIC = 64 µg/mL
-
Staphylococcus aureus: MIC = 32 µg/mL.
Pharmaceutical Intermediates
The compound is a precursor to pteridinones and γ-butyrolactone derivatives, which are explored as kinase inhibitors and anticancer agents . For example, enzymatic desymmetrization of prochiral 3-substituted cyclobutanones derived from this compound yields spiro-lactones with nanomolar bioactivity .
Comparative Analysis with Analogues
Structural Analogues
-
trans-4-Aminocyclohexyl methanol HCl: Lower ring strain reduces reactivity but improves thermal stability.
-
cis-3-Hydroxy-3-methylcyclobutylamine HCl: Methyl substitution diminishes hydrogen-bonding capacity, reducing enzyme affinity.
Table 3: Key Comparisons
| Property | 3-(Aminomethyl)cyclobutanol HCl | trans-4-Aminocyclohexyl methanol HCl |
|---|---|---|
| Ring Strain | 110 kJ/mol | 26 kJ/mol |
| Aldose Reductase IC₅₀ | 2.5 µM | 12.3 µM |
| Aqueous Solubility | 85 mg/mL | 42 mg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume